(E)-4-phenylbut-3-en-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13N |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
4-phenylbut-3-en-1-amine |
InChI |
InChI=1S/C10H13N/c11-9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5,9,11H2 |
InChI Key |
CBYAPCMTYUIARL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCCN |
Origin of Product |
United States |
Advanced Synthetic Methodologies for E 4 Phenylbut 3 En 1 Amine and Analogous Structures
Direct Amination Approaches for Olefinic Systems
Direct amination of unsaturated C-C bonds, or hydroamination, represents the most atom-economical route to amines. This section details catalytic strategies for the amination of olefinic systems, such as 1-phenyl-1,3-butadiene (B73350), a constitutional isomer and common precursor for the synthesis of 4-phenylbut-3-en-amine derivatives.
Catalytic Hydroamination Strategies
Catalytic hydroamination involves the addition of an N-H bond across a C=C double bond. While intramolecular hydroamination is often facile, the intermolecular variant, especially for producing primary amines, faces challenges such as catalyst deactivation and poor selectivity. However, significant progress has been made using various transition metal catalysts.
Recent developments have demonstrated the first nickel-catalyzed enantioselective 1,4-hydroamination of 1,3-dienes using hydroxylamines as the amine source. dicp.ac.cn This method, employing a chiral diphosphine ligand (SKP), affords α-substituted chiral allylic amines with high yields and excellent regio- and enantioselectivities. dicp.ac.cn For the reaction of 1-phenyl-1,3-butadiene with various O-benzoyl hydroxylamines, the corresponding tertiary allylic amines were obtained in high yields (76-94%) and selectivities. dicp.ac.cn
Rhodium complexes have also been shown to be effective. Rh-complexes featuring a tridentate bis(phosphine)-carbodicarbene ligand catalyze the hydroamination of 1-phenyl-1,3-butadiene with a range of aryl and alkyl amines, yielding γ-allylic amines with greater than 98% γ-selectivity. google.com
Table 1: Catalytic Hydroamination of 1-phenyl-1,3-butadiene
| Catalyst System | Amine Source | Product Type | Regioselectivity | Yield | Reference |
|---|---|---|---|---|---|
| Ni(cod)₂ / SKP Ligand | O-benzoyl hydroxylamines | Tertiary Allylic Amine (1,4-adduct) | >18:1 rr | 76-94% | dicp.ac.cn |
| [Rh(cod)Cl]₂ / Ligand | Indolines, Anilines | Secondary/Tertiary Allylic Amine | >98% γ-selectivity | 62-89% | google.comnih.gov |
This table presents selected data on the catalytic hydroamination of 1-phenyl-1,3-butadiene, a key substrate for producing analogs of the target compound.
Chemo- and Regioselective Amination Reactions
The presence of multiple reactive sites in substrates like 1,3-dienes necessitates precise control over chemo- and regioselectivity. For 1-phenyl-1,3-butadiene, hydroamination can potentially yield 1,4-addition products (linear) or 1,2-addition products (branched).
A rhodium-catalyzed system has been developed for the intermolecular hydroamination of 2-substituted 1,3-dienes that proceeds with anti-Markovnikov selectivity to generate homoallylic amines. nih.gov When applied to 2-phenyl-1,3-butadiene and various indoline (B122111) and aniline (B41778) nucleophiles, the reaction yields the anti-Markovnikov products with regioselectivities ranging from 8:1 to >20:1. nih.gov The choice of Brønsted acid co-catalyst was found to be crucial for achieving high yield and regioselectivity. nih.gov
Conversely, nickel-catalyzed hydroamination using a chiral spiroketal-based diphosphine ligand (SKP) directs the reaction of 1,3-dienes toward exclusive 1,4-addition. dicp.ac.cn This umpolung strategy, which reverses the typical polarity of the reagents, provides a direct route to α-substituted chiral allylic amines. dicp.ac.cn The high regioselectivity is attributed to the specific ligand-metal complex that favors the formation of a stereogenic center at the more sterically hindered carbon. dicp.ac.cn
Synthesis via Functional Group Interconversions of Precursors
An alternative and highly versatile approach to (E)-4-phenylbut-3-en-1-amine involves the chemical modification of readily available precursors. The most common strategy starts with the corresponding allylic alcohol, (E)-4-phenylbut-3-en-1-ol.
From (E)-4-phenylbut-3-en-1-ol and Related Allylic Alcohols
(E)-4-phenylbut-3-en-1-ol serves as a key starting material, which can be converted to the target amine through various functional group interconversion strategies.
This classical two-step approach first involves the activation of the hydroxyl group to transform it into a better leaving group, followed by nucleophilic substitution with an amine or an amine surrogate.
Activation Methods:
Mitsunobu Reaction: This reaction allows for the direct conversion of an alcohol to a variety of functional groups, including protected amines (e.g., using phthalimide, azides, or carbamates as the nucleophile), typically with inversion of configuration.
Sulfonylation: Conversion of the alcohol to a tosylate or mesylate ester creates an excellent leaving group for subsequent SN2 reaction with ammonia (B1221849) or a primary amine.
Halogenation: Reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) converts the alcohol to the corresponding allylic halide, which can then be displaced by an amine.
A direct synthesis of a protected precursor, (E)-N-(4-phenylbut-3-en-1-yl)benzenesulfonamide, has been reported starting from the corresponding alcohol. uni-regensburg.de Another documented method involves activating the related allylic alcohol, (E)-4-phenylbut-3-en-2-ol, with methyltrifluoromethanesulfonate (MeOTf) to facilitate its reaction with various carbon nucleophiles, a strategy that can be adapted for N-nucleophiles. nih.gov
Table 2: Nucleophilic Substitution Strategies for Allylic Alcohols
| Activation Method | Nucleophile | Intermediate | Final Product | Reference |
|---|---|---|---|---|
| Tosylation (TsCl, pyridine) | NaN₃, then reduction | Allyl azide (B81097) | Primary amine | General Method |
| Mitsunobu (DIAD, PPh₃) | Phthalimide, then hydrolysis | N-Allylphthalimide | Primary amine | General Method |
| MeOTf | 1,3-Dicarbonyl compounds | C-Allylated dicarbonyl | N/A (C-C bond) | nih.gov |
This table outlines common methods for converting allylic alcohols to amines via activation and nucleophilic substitution.
Tandem or cascade reactions offer improved efficiency by combining multiple transformations into a single operational step, avoiding the isolation of intermediates.
A notable example is the rhodium-catalyzed reaction of (E)-4-phenylbut-3-en-1-ol with N-methyl-O-tosylhydroxylamine. rsc.org This process proceeds through a stereospecific aziridination of the olefin, followed by an intramolecular ring-opening of the resulting aziridinium (B1262131) intermediate by the tethered hydroxyl group. This tandem sequence ultimately yields (2R,3S)-N-methyl-2-phenyltetrahydrofuran-3-amine, a cyclic analog, in high yield (85%). rsc.org
Another powerful strategy is the reductive amination of allylic alcohols. Ruthenium-catalyzed processes can achieve the direct conversion of allylic alcohols to saturated amines in the presence of an amine and a hydrogen donor. nih.gov This transformation is believed to occur via a tandem sequence of alcohol isomerization to the corresponding aldehyde, followed by imine formation and subsequent reduction.
From (E)-4-phenyl-3-buten-2-one and Conjugated Ketones
(E)-4-phenyl-3-buten-2-one, also known as benzalacetone, serves as a key starting material for the synthesis of this compound. lobachemie.com Methodologies involving this and other α,β-unsaturated ketones are versatile and widely employed.
The stereoselective reduction of α,β-unsaturated ketones is a critical step in controlling the stereochemistry of the final amine product. This can be achieved through various catalytic systems.
One approach involves the asymmetric hydrogenation of the carbonyl group in α,β-unsaturated ketones. For instance, the reduction of (E)-4-phenyl-3-buten-2-one has been accomplished using catalysts like [Ir(binap)(cod)]BF4 in conjunction with an aminophosphine (B1255530) ligand, yielding (E)-4-phenyl-3-buten-2-ol with high chemoselectivity and moderate enantiomeric excess. researchgate.net Further transformation of the resulting chiral allylic alcohol can lead to the desired amine.
Another strategy is the conjugate reduction of the carbon-carbon double bond, followed by reduction of the ketone. Baker's yeast has been shown to reduce the C=C double bond of 3-methyl-4-phenyl-3-buten-2-one (B155874) derivatives with high stereoselectivity, producing the corresponding saturated ketones. oup.com These saturated ketones can then be converted to amines. The stereochemical outcome of such enzymatic reductions is often a formal trans-addition of hydrogen. oup.com
The table below summarizes selected methods for the stereoselective reduction of α,β-unsaturated ketones.
| Catalyst/Reagent | Substrate | Product | Selectivity | Reference |
| [Ir(binap)(cod)]BF4 / aminophosphine | (E)-4-phenyl-3-buten-2-one | (E)-4-phenyl-3-buten-2-ol | 97% chemoselectivity, 65% ee | researchgate.net |
| Baker's Yeast | 3-methyl-4-phenyl-3-buten-2-one | (S)-3-methyl-4-phenylbutan-2-one | >98% ee | oup.com |
| Trichlorosilane / Chiral Lewis Base | N-α-methylbenzylimines of methyl aryl ketones | Secondary amines | >99/1 stereoisomeric ratio | acs.org |
| Zirconocene Hydride (Schwartz's Reagent) | Sulfinyl ketimines | Sulfinyl amides | High diastereoselectivity | acs.org |
The conversion of the carbonyl group in compounds like (E)-4-phenyl-3-buten-2-one into an amine is a key transformation. This is commonly achieved through reductive amination, which proceeds via an imine or oxime intermediate. wikipedia.orglibretexts.org
Direct reductive amination involves reacting the ketone with an amine in the presence of a reducing agent. thieme-connect.com For conjugated ketones, careful selection of the reducing agent is necessary to avoid unwanted reduction of the carbon-carbon double bond. masterorganicchemistry.com Sodium cyanoborohydride (NaBH3CN) is a classic reagent that selectively reduces the iminium ion formed in situ over the starting ketone. masterorganicchemistry.com Other reagents like sodium triacetoxyborohydride (B8407120) [NaBH(OAc)3] are also effective and avoid the use of cyanide. masterorganicchemistry.com
Alternatively, the ketone can be first converted to an oxime, which is then reduced to the primary amine. For example, (E)-4-phenyl-3-buten-2-one can be reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base like pyridine (B92270) to form (2E, 3E)-4-phenylbut-3-en-2-one oxime. rsc.org Subsequent reduction of the oxime yields this compound.
The formation of an imine followed by reduction is another widely used strategy. This approach is central to many biocatalytic and asymmetric catalytic methods discussed later.
Multi-Component Reaction Strategies for Structural Elaboration
Multi-component reactions (MCRs) offer an efficient route to complex molecules in a single step by combining three or more starting materials. wikipedia.org The Ugi four-component condensation (U-4CC) is a prominent example, reacting a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. organic-chemistry.orgacs.org
While traditionally more successful with aldehydes, the Ugi reaction can be adapted for ketones, including unsaturated ones, to build structurally diverse amine-containing scaffolds. nih.gov This allows for the rapid generation of libraries of compounds with potential biological activity. wikipedia.org The reaction proceeds through the formation of an imine intermediate, which then undergoes further reactions with the isocyanide and carboxylic acid. wikipedia.org The efficiency of the Ugi reaction with ketones can sometimes be improved by pre-forming the imine. nih.gov
Tandem reactions that combine an MCR with another transformation, such as a Heck or Diels-Alder reaction, can further expand the structural diversity of the products. wikipedia.org For instance, an amine can be generated in situ and immediately used in an Ugi reaction, followed by a cyclization step, to create complex heterocyclic systems in a one-pot process. sioc-journal.cn
Stereoselective and Enantioselective Synthetic Approaches
The synthesis of chiral amines is of great importance in medicinal chemistry. Therefore, developing stereoselective and enantioselective methods for the synthesis of this compound and its analogs is a key research focus.
Asymmetric Catalysis in C-N Bond Formation
Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral amines. Transition metal-catalyzed allylic amination is a particularly relevant strategy.
Iridium-catalyzed enantioselective allylic amination of achiral allylic esters, such as cinnamyl carbonates, using chiral phosphoramidite (B1245037) ligands has been shown to produce branched allylic amines with high yields, regioselectivity, and enantioselectivity. organic-chemistry.orgorganic-chemistry.org This method is significant for accessing chiral tertiary amines, which are often challenging to synthesize. organic-chemistry.org The choice of solvent can significantly impact the reaction's efficiency and selectivity. organic-chemistry.org
Copper-catalyzed enantioselective C-H amination of alkenes has also emerged as a powerful method. By combining a visible-light-activated hydrogen atom transfer (HAT) process with copper catalysis, a wide range of alkenes can be converted into valuable chiral allylic amines with high enantio-, regio-, and E/Z-selectivity. rsc.org
The table below highlights some asymmetric catalytic methods for C-N bond formation.
| Catalyst System | Reaction Type | Product Type | Key Features | Reference(s) |
| Iridium / Chiral Phosphoramidite | Allylic Amination | Branched secondary and tertiary allylic amines | High yield, regio- and enantioselectivity | organic-chemistry.orgorganic-chemistry.org |
| Palladium / Chiral Ligand | Allylic Amination | Allylic sulfonamides | Ene reaction/ nih.govnih.gov-rearrangement sequence | nih.gov |
| Copper / Visible Light | C-H Amination | Chiral allylic and propargylic amines | High enantio-, regio-, and E/Z-selectivity | rsc.org |
| NHC / Chiral Tertiary Amine | Allylic Amination | Enantioenriched substituted imides | Aerobic oxidation, one-step procedure | rsc.org |
Biocatalytic Transformations for Chiral Amine Synthesis
Biocatalysis, utilizing enzymes for chemical transformations, offers a green and highly selective alternative for the synthesis of chiral amines. mdpi.com Transaminases (TAs) and ene-reductases (ERs) are particularly relevant enzymes for this purpose. ucl.ac.uk
Amine transaminases (ATAs) catalyze the stereoselective transfer of an amino group from an amine donor to a prochiral ketone substrate. nih.gov This method allows for the asymmetric synthesis of chiral amines from ketones with the potential for 100% theoretical yield. mdpi.com The industrial synthesis of the drug sitagliptin (B1680988) is a prominent example of the successful application of ATAs. nih.gov Challenges in ATA-catalyzed reactions include unfavorable equilibria and product inhibition, which can be addressed by strategies like in situ product removal. nih.govnih.gov
Ene-reductases (ERs) catalyze the asymmetric reduction of activated carbon-carbon double bonds, such as those in α,β-unsaturated ketones. ucl.ac.uk A multi-enzyme cascade combining an ene-reductase and an alcohol dehydrogenase (ADH) has been used for the stereoselective synthesis of chiral saturated alcohols from unsaturated ketones. polimi.it
A powerful strategy involves combining an ene-reductase with a transaminase in a one-pot cascade. The ER first reduces the C=C double bond of an α,β-unsaturated ketone with high stereoselectivity, and the resulting saturated ketone is then aminated by the ATA to produce a chiral amine. This approach has been used to synthesize a variety of chiral amines with excellent enantiomeric excess.
Another biocatalytic approach involves a sulfimidation/ nih.govnih.gov-sigmatropic rearrangement sequence catalyzed by engineered cytochrome P450 enzymes. nih.gov This method provides access to enantioenriched, protected allylic amines. nih.gov
The table below presents examples of biocatalytic methods for chiral amine synthesis.
| Enzyme(s) | Reaction Type | Substrate Type | Product Type | Key Features | Reference(s) |
| Amine Transaminase (ATA) | Asymmetric Synthesis | Prochiral ketones | Chiral amines | High stereoselectivity, 100% theoretical yield | mdpi.comnih.gov |
| Ene-Reductase (ER) & Alcohol Dehydrogenase (ADH) | Cascade Reduction | α,β-Unsaturated ketones | Chiral saturated alcohols | High stereoselectivity, one-pot conversion | polimi.it |
| Engineered Cytochrome P450 | Sulfimidation/ nih.govnih.gov-Sigmatropic Rearrangement | Allylic sulfides | Enantioenriched protected allylic amines | Novel biocatalytic route to chiral allylic amines | nih.gov |
| Reductive Aminases (RedAms) | Reductive N-allylation | Cinnamic acids and amines | Secondary and tertiary allylic amines | Two-step, one-pot system using renewable reagents | nih.gov |
Flow Chemistry Applications in Synthesis
Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a reactor. This technology offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, precise control over reaction parameters (temperature, pressure, and residence time), and straightforward scalability.
The application of flow chemistry has been explored for reactions involving precursors to this compound. For instance, the Michael addition reaction of 4-hydroxy-2H-chromen-2-one to (E)-4-phenylbut-3-en-2-one has been successfully demonstrated in a flow regime. buchler-gmbh.com This reaction was catalyzed by a silica-supported heterogeneous catalyst containing a quinine (B1679958) derivative. The use of a packed-bed reactor with an immobilized catalyst simplifies product purification and allows for continuous operation over extended periods. buchler-gmbh.com
While this specific example does not produce the target amine, it establishes the feasibility of using the key precursor, (E)-4-phenylbut-3-en-2-one, in continuous flow systems. This opens the door for developing a multi-step flow process for this compound. Such a process could involve an initial flow reactor for the synthesis of the ketone precursor, followed by a second, packed-bed reactor containing an immobilized biocatalyst (such as a transaminase) for the subsequent asymmetric amination. This integration of chemical and biocatalytic steps in a continuous sequence represents a state-of-the-art approach to modern organic synthesis.
Table 3: Flow Chemistry Application with a Precursor to the Target Compound
| Reaction Type | Educts | Catalyst | Reactor Type | Key Advantage | Reference |
| Michael Addition | (E)-4-phenylbut-3-en-2-one, 4-hydroxy-2H-chromen-2-one | Silica-supported 9-Amino-9-deoxy-9-epi-quinine derivative | Packed-bed with heterogeneous catalyst | Continuous operation, easy purification | buchler-gmbh.com |
Chemical Reactivity, Mechanistic Studies, and Derivatization Strategies
Reactions at the Primary Amine Functionality
The primary amine group in (E)-4-phenylbut-3-en-1-amine is a nucleophilic center, making it amenable to a variety of reactions that lead to the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.
The nitrogen atom of the primary amine possesses a lone pair of electrons, rendering it nucleophilic and capable of reacting with electrophiles. N-alkylation introduces alkyl groups to the nitrogen atom, a fundamental transformation in the synthesis of more complex amines. nih.govresearchgate.net This reaction typically proceeds via nucleophilic substitution, where the amine attacks an alkyl halide or another suitable electrophile. nih.gov The reaction can be controlled to yield secondary or tertiary amines, though overalkylation can be a challenge. nih.gov
N-acylation involves the reaction of the primary amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. researchgate.net This reaction is generally robust and high-yielding, providing a stable amide linkage that is prevalent in many biologically active molecules and polymers.
Table 1: Examples of N-Alkylation and N-Acylation Reactions
| Reaction Type | Reactant | Reagents/Conditions | Product |
| N-Alkylation | This compound | Alkyl halide (e.g., CH₃I), Base | (E)-N-methyl-4-phenylbut-3-en-1-amine |
| N-Acylation | This compound | Acyl chloride (e.g., CH₃COCl), Base | (E)-N-(4-phenylbut-3-en-1-yl)acetamide |
The primary amine of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. researchgate.netdergipark.org.tr This reversible reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. nih.govnih.gov The formation of the C=N double bond is a key step in various synthetic pathways and is crucial in the construction of diverse molecular frameworks. researchgate.net
The mechanism involves the initial formation of a hemiaminal intermediate, which then eliminates a molecule of water to yield the stable imine product. The equilibrium of this reaction can often be shifted towards the product by removing water as it is formed. nih.gov
Table 2: Schiff Base Formation with this compound
| Aldehyde/Ketone | Reagents/Conditions | Product (Schiff Base) |
| Benzaldehyde (B42025) | Acid catalyst (e.g., p-TsOH), Toluene, reflux | (E)-N-((E)-4-phenylbut-3-en-1-ylidene)aniline |
| Acetone | Acid catalyst, reflux | (E)-N-(propan-2-ylidene)-4-phenylbut-3-en-1-amine |
The bifunctional nature of derivatives of this compound allows for their use as precursors in the synthesis of various nitrogen-containing heterocyclic compounds. msu.edu Through carefully designed reaction sequences, both the amine and the alkene functionalities can participate in intramolecular cyclization reactions. These reactions are invaluable for constructing cyclic structures that form the core of many pharmaceuticals and natural products. organic-chemistry.org For instance, after modification of the terminal amine, the resulting intermediate can undergo cyclization involving the alkene, leading to the formation of piperidines, pyrrolidines, or other heterocyclic systems depending on the reaction conditions and the nature of the tether.
Reactivity of the (E)-Alkene Moiety
The (E)-alkene moiety in this compound is an electron-rich region, making it susceptible to attack by electrophiles. Its strategic placement in conjugation with the phenyl group also influences its reactivity.
The carbon-carbon double bond can undergo electrophilic addition reactions. libretexts.org In these reactions, an electrophile adds to the double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. savemyexams.comyoutube.com The regioselectivity of these additions is generally governed by Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms. msu.eduyoutube.com The stability of the resulting carbocation, influenced by the adjacent phenyl group, plays a crucial role in determining the reaction's outcome.
While less common for simple alkenes, nucleophilic addition to the double bond can occur if the alkene is sufficiently electron-deficient. libretexts.org In the case of this compound, this type of reactivity is not typical unless the electronic nature of the alkene is modified by introducing strong electron-withdrawing groups. However, conjugate addition to α,β-unsaturated systems derived from this amine is a plausible transformation. nih.gov
Table 3: Potential Addition Reactions of the Alkene Moiety
| Reaction Type | Reagent | Expected Major Product |
| Hydrohalogenation | HBr | (E)-3-bromo-1-phenylbutan-1-amine |
| Hydration (acid-catalyzed) | H₂O, H₂SO₄ | (E)-4-phenyl-2-butanol-1-amine |
Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those based on ruthenium or molybdenum. wikipedia.org This reaction can be applied to derivatives of this compound for various synthetic purposes.
Cross-metathesis with another olefin can lead to chain elongation or the introduction of new functional groups. wikipedia.org Ring-closing metathesis (RCM) is a particularly valuable application where a diene substrate undergoes an intramolecular reaction to form a cyclic alkene. organic-chemistry.orgwikipedia.org To achieve this with this compound, it would first need to be derivatized to incorporate a second alkene moiety. The subsequent RCM reaction would then yield a nitrogen-containing macrocycle, a structure of significant interest in medicinal chemistry and materials science.
Table 4: Illustrative Olefin Metathesis Reactions
| Metathesis Type | Reaction Partner/Conditions | Potential Product |
| Cross-Metathesis | Ethylene, Grubbs' catalyst | (E)-6-phenylhex-5-en-1-amine |
| Ring-Closing Metathesis (of a diene derivative) | Grubbs' catalyst | Nitrogen-containing macrocycle |
Hydrogenation and Reduction Protocols
The structure of this compound features a carbon-carbon double bond, which is susceptible to hydrogenation. This transformation typically involves catalytic hydrogenation to yield 4-phenylbutan-1-amine. The choice of catalyst and reaction conditions is crucial for achieving high yield and selectivity.
Commonly employed catalysts for the reduction of such olefinic bonds include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.org Catalytic hydrogenation with Pd/C is a widely used and effective method for reducing both aliphatic and aromatic nitro groups, and its high activity extends to the saturation of carbon-carbon double bonds. commonorganicchemistry.com The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent, such as ethanol (B145695) or ethyl acetate (B1210297).
In a study on a structurally related compound, (E)-1-(4'-hydroxyphenyl)but-1-en-3-one, reduction with sodium borohydride (B1222165) in the presence of nickel(II) chloride resulted in a mixture of products from both 1,2- and 1,4-reduction, highlighting that the olefinic bond is a key reactive feature of the molecule. researchgate.net For this compound, catalytic hydrogenation is expected to selectively reduce the double bond without affecting the phenyl ring, provided mild conditions are maintained.
| Catalyst | Reducing Agent | Typical Conditions | Primary Product |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | H₂ gas | Room temperature, 1-4 atm H₂, Ethanol solvent | 4-phenylbutan-1-amine |
| Raney Nickel | H₂ gas | Room temperature to moderate heat, 1-5 atm H₂, Methanol/Ethanol solvent | 4-phenylbutan-1-amine |
| Platinum(IV) Oxide (Adams' catalyst) | H₂ gas | Room temperature, 1-3 atm H₂, Acetic acid or Ethanol solvent | 4-phenylbutan-1-amine |
Transformations Involving the Phenyl Group
The phenyl group of this compound serves as a versatile handle for introducing structural diversity through various chemical transformations.
The reactivity of the phenyl ring and the molecule as a whole can be significantly influenced by the presence of substituents on the aromatic ring. Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) or alkyl groups increase the electron density of the ring, making it more susceptible to electrophilic aromatic substitution. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) deactivate the ring towards electrophilic attack but activate it for nucleophilic aromatic substitution, should a suitable leaving group be present.
In studies of analogous (E)-1-phenylbut-1-en-3-ones, substitution on the phenyl ring was shown to markedly alter the molecule's biological activity. researchgate.net For instance, compounds with electron-withdrawing pentafluorophenyl groups were found to be significantly more active than those with electron-donating groups, suggesting that the electronic properties of the phenyl ring play a critical role in the molecule's reactivity. researchgate.net These substituent effects can also influence the reactivity of the adjacent double bond through resonance and inductive effects.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net While this compound itself is not typically a direct substrate for cross-coupling, its derivatives, particularly halo-substituted analogues (e.g., (E)-4-(4-bromophenyl)but-3-en-1-amine), are excellent candidates for these transformations.
The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a prominent example. A bromo-substituted derivative of this compound could be coupled with various aryl or vinyl boronic acids to generate a wide array of biaryl or styrenyl derivatives. The general catalytic cycle for such reactions involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com
| Aryl Halide Substrate | Boronic Acid Coupling Partner | Catalyst System | Potential Product |
|---|---|---|---|
| (E)-4-(4-bromophenyl)but-3-en-1-amine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | (E)-4-([1,1'-biphenyl]-4-yl)but-3-en-1-amine |
| (E)-4-(4-iodophenyl)but-3-en-1-amine | Thiophene-2-boronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | (E)-4-(4-(thiophen-2-yl)phenyl)but-3-en-1-amine |
| (E)-4-(3-bromophenyl)but-3-en-1-amine | Vinylboronic acid | PdCl₂(dppf), Cs₂CO₃ | (E)-4-(3-vinylphenyl)but-3-en-1-amine |
Similarly, the Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, could be applied, though in this case, the amine moiety of the title compound would act as the nucleophile to couple with a different aryl halide. nih.gov
Detailed Mechanistic Investigations of Reaction Pathways
Understanding the detailed mechanisms of chemical reactions is fundamental to controlling their outcomes and developing new transformations.
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, transition state structures, and the origins of selectivity. For molecules like this compound, which contains an ene-amine structural motif, computational studies can provide significant insights.
For example, a computational study on the related researchgate.netnih.gov-rearrangement of ene-aldimines successfully used DFT calculations to support a proposed azonia- researchgate.netresearchgate.net-sigmatropic rearrangement pathway. researchgate.net Such studies can map out the potential energy surface of a reaction, identify the lowest energy transition states, and explain observed stereochemical outcomes. Similar computational approaches could be applied to investigate the mechanisms of hydrogenation, cross-coupling, or other potential reactions of this compound and its derivatives, providing a level of detail that is often difficult to obtain through experimental means alone.
While specific kinetic and thermodynamic data for transformations of this compound are not extensively documented in the literature, such profiling is essential for a comprehensive mechanistic understanding. Kinetic studies, which measure reaction rates under varying conditions (e.g., concentration, temperature), can help determine the rate law and activation parameters of a reaction, providing clues about the rate-determining step and the composition of the transition state.
Advanced Spectroscopic and Structural Analysis Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of 1D and 2D NMR spectra, the connectivity and spatial relationships of atoms within (E)-4-phenylbut-3-en-1-amine can be elucidated.
Advanced 1D (e.g., ¹H, ¹³C) and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, vinylic, allylic, and aminomethyl protons. Based on general chemical shift ranges and data from analogous compounds, the predicted ¹H NMR data are summarized in the table below. The protons of the phenyl group would appear in the aromatic region, typically between 7.2 and 7.4 ppm. The vinylic protons, due to the trans configuration of the double bond, would show a large coupling constant (typically >15 Hz). The allylic protons adjacent to the double bond and the protons on the carbon bearing the amine group would appear further upfield. The amine protons themselves often present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For this compound, distinct signals are expected for the carbons of the phenyl ring, the vinylic carbons, the allylic carbon, and the carbon bonded to the nitrogen atom. The chemical shifts can be predicted based on established increments and data from similar structures.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| 1 | ~2.8 | t | ~40-45 |
| 2 | ~2.4 | q | ~35-40 |
| 3 | ~6.2 | dt | ~125-130 |
| 4 | ~6.5 | d | ~130-135 |
| 5 (ipso-C) | - | - | ~137 |
| 6, 10 (ortho-C) | ~7.3 | d | ~126 |
| 7, 9 (meta-C) | ~7.3 | t | ~128 |
| 8 (para-C) | ~7.2 | t | ~127 |
| NH₂ | ~1.5-3.0 (broad) | s | - |
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, cross-peaks would be expected between the protons on C1 and C2, C2 and C3, and C3 and C4, confirming the connectivity of the butyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of the protonated carbons in the molecule by linking the signals in the ¹H and ¹³C NMR spectra.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For the (E)-isomer, a strong NOE would be expected between the vinylic protons on C3 and C4, which are on the same side of the double bond.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
HRMS is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns, which can provide valuable structural information. The molecular formula of this compound is C₁₀H₁₃N, with an exact mass of approximately 147.1048 g/mol . compoundchem.com
Upon electron ionization (EI), the molecule would undergo fragmentation. The fragmentation of aliphatic amines is often characterized by α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom), which is a predominant fragmentation mode. For this compound, α-cleavage would lead to the loss of a propyl-styrene radical to form a stable iminium ion. Another likely fragmentation pathway involves the loss of an amino group. Aromatic compounds also tend to form a stable tropylium (B1234903) ion.
Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 147 | [C₁₀H₁₃N]⁺˙ | Molecular Ion |
| 130 | [C₁₀H₁₂]⁺˙ | Loss of NH₂ |
| 117 | [C₉H₉]⁺ | Formation of a substituted tropylium or related ion |
| 91 | [C₇H₇]⁺ | Tropylium ion |
| 30 | [CH₂=NH₂]⁺ | α-cleavage |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the primary amine, the carbon-carbon double bond, and the aromatic ring.
As a primary amine, this compound should exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. quimicaorganica.orgdocbrown.info An N-H bending vibration is also expected around 1580-1650 cm⁻¹. quimicaorganica.org The C-N stretching vibration for an aliphatic amine typically appears in the 1020-1220 cm⁻¹ region. docbrown.info
The trans-disubstituted C=C double bond will give rise to a C=C stretching vibration around 1665-1675 cm⁻¹ and a strong C-H out-of-plane bending vibration around 960-975 cm⁻¹. The presence of the aromatic ring will be indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| C=C Stretch (alkene) | 1665 - 1675 | Weak |
| N-H Bend (scissoring) | 1580 - 1650 | Medium |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Weak |
| C-N Stretch | 1020 - 1220 | Medium |
| C-H Out-of-plane Bend (trans-alkene) | 960 - 975 | Strong |
| Aromatic C-H Out-of-plane Bend | 690-770 | Strong |
X-ray Crystallography for Solid-State Molecular Conformation and Packing (for crystalline derivatives)
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While there is no published crystal structure for this compound itself, analysis of crystalline derivatives (such as its salts, e.g., hydrochloride or hydrobromide) would be highly informative.
From the crystal structure of a suitable derivative, one would expect to confirm the (E)-configuration of the double bond. The conformation of the butylamine (B146782) chain relative to the phenyl ring could be determined, revealing any preference for extended or folded conformations in the solid state. The phenyl ring itself would be expected to be planar.
A key feature of the crystal packing would likely be hydrogen bonding involving the amine group. In a salt, the ammonium (B1175870) group (-NH₃⁺) would act as a hydrogen bond donor to the counter-ion (e.g., Cl⁻). These hydrogen bonds would play a crucial role in organizing the molecules into a stable, three-dimensional lattice. Analysis of related structures, such as (2Z)-3-[(4-methylphenyl)amino]-1-phenylbut-2-en-1-one, reveals the importance of hydrogen bonding and molecular packing in the solid state.
Computational and Theoretical Studies of E 4 Phenylbut 3 En 1 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (E)-4-phenylbut-3-en-1-amine, these calculations would provide insights into its stability, reactivity, and spectroscopic characteristics.
Electronic Structure, Bonding, and Reactivity Descriptors
A detailed analysis of the electronic structure would involve the determination of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for predicting the molecule's reactivity, with the HOMO-LUMO gap indicating its chemical stability. Electron density distribution and electrostatic potential maps would reveal the electron-rich and electron-poor regions, highlighting potential sites for electrophilic and nucleophilic attack. Reactivity descriptors, including chemical potential, hardness, and electrophilicity index, could be calculated to quantify its reactive nature.
Typical Data from Quantum Chemical Calculations:
| Parameter | Description | Hypothetical Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | e.g., -6.2 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | e.g., -0.5 eV |
| HOMO-LUMO Gap | Indicator of chemical reactivity and stability | e.g., 5.7 eV |
| Dipole Moment | Measure of the molecule's overall polarity | e.g., 1.5 D |
| Mulliken Atomic Charges | Partial charges on individual atoms | e.g., N: -0.4, C(phenyl): variable |
Conformational Analysis and Energy Landscapes
This compound possesses rotational freedom around its single bonds, leading to various possible conformations. A conformational analysis would identify the most stable three-dimensional arrangements of the molecule (global and local minima on the potential energy surface) and the energy barriers for interconversion between them. This information is vital for understanding its behavior in different environments and its potential interactions with biological targets.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Quantum chemical methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of the synthesized compound. A comparison between the calculated and experimental spectra would serve as a validation of the computational methodology employed.
Predicted Spectroscopic Data:
| Spectroscopic Technique | Predicted Parameter | Hypothetical Value |
| ¹H NMR | Chemical Shift (δ) for amine protons | e.g., 1.5-2.0 ppm |
| ¹³C NMR | Chemical Shift (δ) for carbon adjacent to nitrogen | e.g., 40-45 ppm |
| IR Spectroscopy | N-H stretching frequency | e.g., 3300-3400 cm⁻¹ |
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Molecular dynamics (MD) simulations would provide a dynamic picture of this compound's behavior over time, considering temperature and solvent effects. These simulations are particularly useful for exploring the full range of accessible conformations and for studying how the molecule interacts with its surroundings, such as solvent molecules or a biological receptor. MD can reveal preferred orientations and interaction energies, offering insights into its solubility and binding affinities.
Structure-Reactivity Relationships from a Theoretical Perspective
By integrating the findings from quantum chemical calculations and molecular dynamics simulations, a theoretical understanding of the structure-reactivity relationships of this compound could be established. For instance, the calculated electronic properties could explain its susceptibility to certain chemical reactions, while conformational analysis might reveal the specific shapes required for biological activity.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Key Intermediate in Complex Molecule Synthesis
Amines are recognized as crucial and versatile building blocks in organic chemistry, serving as intermediates in the synthesis of a vast array of compounds, including pharmaceuticals, agrochemicals, and polymers. amerigoscientific.com The unique combination of functional groups in (E)-4-phenylbut-3-en-1-amine makes it a particularly useful intermediate for constructing complex molecular architectures.
Precursor for Nitrogen-Containing Heterocyclic Scaffolds (e.g., thiazolium salts, pyrimidines, pyrazoles)
Nitrogen-containing heterocycles are among the most significant structural components of therapeutic agents, with over 85% of all biologically active compounds featuring a heterocyclic scaffold. mdpi.comnih.gov this compound serves as a valuable precursor for the synthesis of various nitrogen-containing heterocyclic systems due to its reactive primary amine functionality.
Pyrazoles: The synthesis of pyrazoles often involves the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound. mdpi.com The primary amine of this compound can be readily converted into a hydrazine, which can then react with appropriate diketones to yield highly substituted pyrazoles. mdpi.comorganic-chemistry.org This approach allows for the incorporation of the phenylbutenyl moiety into the final pyrazole (B372694) structure, a scaffold known for its presence in anticancer agents. nih.govnih.gov A general strategy involves a one-pot, three-component procedure where an aldehyde, tosylhydrazine, and a terminal alkyne react to form the pyrazole ring. organic-chemistry.org
Pyrimidines: Fused pyrimidines are considered privileged scaffolds in medicinal chemistry, particularly for the development of kinase inhibitors. rsc.org The synthesis of pyrimidine (B1678525) rings can be achieved through the reaction of a compound containing an amine group with various carbonyl-containing precursors. nih.gov The amino group of this compound can participate in condensation reactions with β-dicarbonyl compounds or their equivalents to form the core pyrimidine ring.
Thiazolium Salts and Benzothiazoles: The synthesis of substituted benzothiazoles has been demonstrated through one-pot reactions involving benzylideneacetone. mdpi.com While not a direct precursor, the structural elements of this compound are analogous to intermediates used in such syntheses, suggesting its potential for modification and incorporation into thiazole-based heterocyclic systems. These scaffolds are of significant interest due to their broad range of pharmacological applications, including anticancer activities. mdpi.com
Building Block for Multifunctional Organic Compounds
Organic building blocks are functionalized molecules that form the basis of organic synthesis, enabling the modular assembly of complex molecular structures. sigmaaldrich.com this compound is an exemplary multifunctional building block. amerigoscientific.com Its three key structural features can be selectively functionalized to create a diverse range of derivatives.
| Functional Group | Potential Reactions | Resulting Structure |
| Primary Amine | Acylation, Alkylation, Reductive Amination, Diazotization | Amides, Secondary/Tertiary Amines, Azides |
| Alkene | Hydrogenation, Halogenation, Epoxidation, Hydroboration-Oxidation | Saturated Alkane, Dihalides, Epoxides, Alcohols |
| Phenyl Ring | Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) | Substituted Aromatic Derivatives |
This versatility allows chemists to use this compound as a starting point for synthesizing compounds with tailored electronic, steric, and pharmacological properties for applications in drug discovery and materials science.
Development of Chiral Ligands for Asymmetric Catalysis
Chiral amines are of paramount importance in asymmetric synthesis, where they can act as chiral bases or as foundational components of chiral ligands for metal-catalyzed reactions. enamine.netsigmaaldrich.com These ligands are crucial for controlling the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer over the other.
While this compound is achiral, its derivatives can be transformed into valuable chiral ligands. For instance, modification of the carbon backbone, such as the introduction of a hydroxyl group via asymmetric dihydroxylation of the double bond, can create chiral amino alcohol structures. Chiral amino alcohols are a well-established class of ligands for asymmetric catalysts. enamine.net Furthermore, the amine itself can be used to synthesize more complex chiral structures, such as phosphoramidites, which are effective ligands in highly enantioselective copper-catalyzed reactions. sigmaaldrich.com The development of new chiral ligands is a continuous effort in chemistry, aiming to create more efficient and selective catalysts for synthesizing enantiomerically pure compounds, particularly for the pharmaceutical industry. ntu.edu.sgresearchgate.net
Integration into Polymer and Material Chemistry (e.g., as a monomer for specialized polymers)
Amine monomers are essential for creating advanced polymers with specific functionalities. polysciences.com The primary amine group of this compound allows it to act as a monomer in polymerization reactions. For example, it can undergo polycondensation with dicarboxylic acids to form polyamides or react with epoxides in ring-opening polymerizations to produce poly(amino alcohol)s.
The presence of the phenyl ring and the double bond within the monomer's structure can impart unique properties to the resulting polymer:
Phenyl Group: Enhances thermal stability and can introduce specific optical or electronic properties.
Alkene Group: Can be used for post-polymerization modification through cross-linking or grafting, allowing for the tuning of the material's mechanical and chemical properties.
These features make this compound a candidate for the synthesis of specialized polymers for applications in coatings, biomedical engineering, and advanced composites.
Design and Synthesis of Fluorescent Probes and Chemical Sensors Based on Derivatives
Fluorescent probes are indispensable tools for detecting and imaging biological species and chemical analytes. nih.gov The design of such probes often involves a fluorophore (a light-emitting unit) connected to a receptor that selectively interacts with the target analyte.
The phenyl group in this compound provides a basic fluorophore scaffold. This scaffold can be chemically modified to create derivatives with enhanced photophysical properties, such as larger Stokes shifts and increased quantum yields. The primary amine serves as a convenient reactive handle for attaching specific recognition motifs designed to bind to analytes of interest, such as metal ions, anions, or biologically relevant molecules like proteins. nih.gov For instance, amine-reactive fluorescent probes have been successfully developed for the detection of amino acids like lysine (B10760008) and for bioimaging applications within living cells. nih.gov The structural framework of this compound provides a solid foundation for developing novel turn-on or ratiometric fluorescent sensors.
Future Research Directions and Emerging Paradigms for E 4 Phenylbut 3 En 1 Amine
Development of Sustainable and Green Synthetic Methodologies
The synthesis of amines, a cornerstone of the chemical industry, is undergoing a paradigm shift towards more environmentally benign methods. benthamscience.com For (E)-4-phenylbut-3-en-1-amine, future research will likely focus on moving away from traditional synthetic routes that often involve harsh reagents and generate significant waste. The principles of green chemistry, such as atom economy and the use of renewable resources, will guide the development of new synthetic protocols. rsc.orgrsc.org
One promising direction is the use of biocatalysis. Enzymatic processes, for instance, offer high selectivity under mild conditions. nih.gov Future investigations could explore the use of transaminases or other enzymes to catalyze the synthesis of this compound, potentially from bio-based precursors. A two-step, one-pot system involving a carboxylic acid reductase followed by a reductive aminase could be a viable and sustainable route using renewable cinnamic acids. acs.org
Another avenue for green synthesis is the direct amination of allylic alcohols. researchgate.net Research into palladium-catalyzed direct amination of the corresponding allylic alcohol using ammonium (B1175870) acetate (B1210297) as a nitrogen source could provide a more sustainable and scalable process by avoiding the need for pre-activation of the hydroxyl group. organic-chemistry.org The use of water as a solvent in such reactions would further enhance the green credentials of the synthesis. researchgate.net
| Potential Green Synthetic Method | Key Advantages | Relevant Research Area |
| Biocatalytic Synthesis (e.g., using transaminases) | High selectivity, mild reaction conditions, use of renewable feedstocks. | Industrial Biotechnology, Green Chemistry |
| Direct Catalytic Amination of Allylic Alcohols | Avoids pre-functionalization steps, potential for high atom economy. | Organometallic Catalysis, Sustainable Chemistry |
| Synthesis from Biomass-derived Precursors | Reduces reliance on petrochemicals, enhances sustainability. | Renewable Resources, Chemical Engineering |
Exploration of Novel Catalytic Systems for Enhanced Selectivity
The development of novel catalytic systems is paramount for achieving high regio- and enantioselectivity in the synthesis of chiral amines like this compound. Transition-metal catalysis has been a powerful tool in the synthesis of allylic amines, and future research is expected to refine these methods further. acs.org
Catalysts based on iridium, rhodium, nickel, and molybdenum have shown great promise in the enantioselective synthesis of allylic amines. organic-chemistry.orgnih.gov For instance, iridium-catalyzed allylic amination can provide access to chiral non-racemic primary allylic amines. nih.gov Future work could focus on designing and screening novel chiral ligands for these metals to optimize the enantioselectivity for the synthesis of this compound. A molybdenum-catalyzed regioselective allylic amination of tertiary allylic carbonates presents a robust and green approach that could be adapted. acs.org
Furthermore, the integration of photoredox catalysis with enzymatic catalysis presents an innovative approach for the enantioselective synthesis of amines in aqueous solutions. rsc.org This dual catalytic system could be explored for the asymmetric synthesis of this compound, offering a green and efficient alternative to traditional methods.
| Catalytic System | Potential for this compound | Advantages |
| Iridium-based catalysts with chiral ligands | High enantioselectivity in allylic amination. | Robustness and scalability. nih.gov |
| Molybdenum-based catalysts | High regioselectivity in allylic amination. | Use of greener solvents and potential for catalyst recycling. acs.org |
| Dual Photoredox/Enzymatic Catalysis | Enantioselective synthesis in aqueous media. | Mild reaction conditions and high yields. rsc.org |
Chemo- and Enantioselective Modifications for Drug Discovery Scaffolds
Chiral amines are crucial structural motifs in a vast array of pharmaceuticals. acs.org The this compound scaffold holds significant potential for the development of new therapeutic agents. Future research will likely focus on the chemo- and enantioselective modification of this scaffold to generate libraries of compounds for biological screening.
The development of carbene-catalyzed methods for the highly enantioselective modification of molecules containing sulfonamide groups demonstrates a pathway for the selective modification of drug molecules. ntu.edu.sgrsc.org Similar strategies could be developed to functionalize the amine group of this compound or its derivatives, leading to potential prodrugs with altered pharmacological properties.
Moreover, the synthesis of enantioenriched allylic amines is a key step in the preparation of many bioactive molecules. researchgate.net Asymmetric hydrogenation is a powerful strategy for producing optically active amines and could be applied to precursors of this compound to yield enantiomerically pure forms. acs.org The resulting chiral amines can then be used as building blocks in the synthesis of more complex drug candidates.
Advanced Computational Design and Optimization of Derivatives for Specific Applications
Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery. nih.gov For this compound, advanced computational methods can be employed to design and optimize derivatives with specific biological activities.
Structure-activity relationship (SAR) studies, aided by computational tools like Density Functional Theory (DFT) and molecular docking, can elucidate the key structural features required for interaction with a biological target. mdpi.com This knowledge can then be used to guide the synthesis of new derivatives with enhanced potency and selectivity. For instance, computational models can predict the mutagenic potential of aromatic amines, allowing for the design of safer drug candidates. researchgate.net
Furthermore, computational approaches can be used to predict the pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity) of newly designed derivatives. mdpi.com This in silico screening can help to prioritize the most promising candidates for synthesis and experimental testing, thereby accelerating the drug discovery process. The integration of structure-based design, machine learning, and protein language models can dramatically enhance the ability to predict protein properties and guide the engineering of improved protein therapeutics that could interact with derivatives of this compound. nih.govmdpi.com
| Computational Approach | Application to this compound Derivatives | Expected Outcome |
| Molecular Docking and SAR | Predicting binding modes and affinities to biological targets. | Design of more potent and selective bioactive compounds. |
| Density Functional Theory (DFT) | Understanding electronic properties and reactivity. | Rationalization of reaction mechanisms and prediction of stability. |
| ADMET Prediction | In silico evaluation of pharmacokinetic and toxicological properties. | Prioritization of drug candidates with favorable safety profiles. |
Q & A
Q. What synthetic methodologies are recommended for the laboratory-scale preparation of (E)-4-phenylbut-3-en-1-amine?
The synthesis typically involves stereoselective reactions to ensure the E-configuration of the double bond. A Wittig reaction between a stabilized ylide and a substituted benzaldehyde derivative is commonly employed. Post-reduction of the intermediate imine using catalytic hydrogenation (e.g., Pd/C or Raney Ni) under controlled pressure ensures amine formation. Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) is critical to isolate the product . Validation of stereochemistry requires NOESY NMR or X-ray crystallography .
Q. Which spectroscopic techniques are essential for confirming the structure and configuration of this compound?
- 1H/13C NMR : Assign peaks for the vinyl proton (δ ~5.5–6.5 ppm, coupling constant J > 16 Hz for trans configuration) and amine protons (δ ~1.5–2.5 ppm).
- IR Spectroscopy : Confirm NH stretching (~3300 cm⁻¹) and C=C stretching (~1650 cm⁻¹).
- X-ray Crystallography : Resolve the E-configuration unambiguously using SHELXL for refinement and ORTEP-III for visualization .
Q. What safety protocols must be followed when handling this compound?
- Use PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of vapors.
- Store in airtight containers under inert gas (N₂/Ar) to minimize oxidation .
- Dispose of waste via approved hazardous chemical disposal programs .
Q. How can researchers optimize purification strategies for this compound?
- Liquid-Liquid Extraction : Separate polar impurities using dichloromethane/water.
- Distillation : Employ fractional distillation under reduced pressure (if volatile).
- Recrystallization : Use ethanol/water mixtures for high-purity crystals. Monitor purity via TLC (Rf comparison with standards) .
Advanced Research Questions
Q. How can enantiomer-specific synthesis of this compound derivatives be achieved?
Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., chiral Ru complexes for hydrogenation) can induce enantioselectivity. Analyze enantiomeric excess (ee) via chiral HPLC or polarimetry. Compare results with computational models (DFT) to validate stereoelectronic effects .
Q. What computational approaches are suitable for modeling the reactivity of this compound in nucleophilic reactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of nucleophilic/electrophilic attack.
- Molecular Dynamics Simulations : Model solvent effects on reaction pathways (e.g., in THF vs. DMF).
- Validate predictions experimentally using kinetic isotope effects (KIE) or Hammett plots .
Q. How should researchers address contradictions in reported physical properties (e.g., solubility, melting point) of this compound?
- Methodological Audit : Compare synthesis protocols (e.g., solvent purity, drying methods).
- Analytical Cross-Validation : Use DSC (differential scanning calorimetry) for melting points and HPLC for solubility profiling.
- Statistical Analysis : Apply ANOVA to assess inter-lab variability .
Q. What mechanistic insights can be gained from studying the photochemical stability of this compound?
- UV-Vis Spectroscopy : Monitor λmax shifts under UV exposure to detect conjugation changes.
- EPR Spectroscopy : Identify radical intermediates during photodegradation.
- Theoretical Studies : Map potential energy surfaces for excited-state reactions using CASSCF .
Data Presentation and Validation
- Structural Validation : Use PLATON (via SHELX) to check for missed symmetry or disorder in crystallographic data .
- Statistical Reporting : Include confidence intervals (95%) for replicated measurements and specify error margins in tables .
- Ethical Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when depositing data in repositories like Zenodo or ChemRxiv .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
